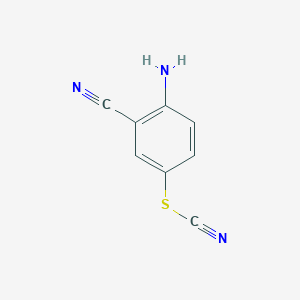
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde is an organic compound that features a benzaldehyde core substituted with bromine, tert-butylsulfanyl, and iodine groups
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the benzaldehyde ring.
Thioether Formation: Substitution of a hydrogen atom with a tert-butylsulfanyl group.
Iodination: Introduction of an iodine atom to the benzaldehyde ring.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and iodine can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. The tert-butylsulfanyl group can also affect the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde can be compared with other similar compounds, such as:
3-Bromo-2-tert-butylsulfanyl-benzaldehyde: Lacks the iodine substitution.
2-tert-butylsulfanyl-4-iodo-benzaldehyde: Lacks the bromine substitution.
3-Bromo-4-iodo-benzaldehyde: Lacks the tert-butylsulfanyl group.
The presence of all three substituents (bromine, tert-butylsulfanyl, and iodine) in this compound makes it unique and potentially more versatile in its applications .
Eigenschaften
Molekularformel |
C11H12BrIOS |
|---|---|
Molekulargewicht |
399.09 g/mol |
IUPAC-Name |
3-bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde |
InChI |
InChI=1S/C11H12BrIOS/c1-11(2,3)15-10-7(6-14)4-5-8(13)9(10)12/h4-6H,1-3H3 |
InChI-Schlüssel |
JQZPVKAGGAJACE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C=CC(=C1Br)I)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B8562237.png)





![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)


![Benzo[4,5]imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B8562301.png)
![tert-Butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamate](/img/structure/B8562306.png)

